(6-Amino-2-bromopyridin-3-yl)methanol
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Overview
Description
(6-Amino-2-bromopyridin-3-yl)methanol: is a chemical compound with the molecular formula C6H7BrN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 2nd position, and a hydroxymethyl group at the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-2-bromopyridin-3-yl)methanol typically involves the bromination of 3-hydroxymethylpyridine followed by the introduction of an amino group. One common method includes:
Bromination: Starting with 3-hydroxymethylpyridine, bromine is introduced at the 2nd position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 6th position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Amino-2-bromopyridin-3-yl)methanol can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form (6-Amino-2-bromopyridin-3-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom at the 2nd position can be substituted with various nucleophiles, including thiols, amines, and alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: (6-Amino-2-bromopyridin-3-yl)carboxylic acid.
Reduction: (6-Amino-2-bromopyridin-3-yl)methane.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (6-Amino-2-bromopyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It can be used in the synthesis of biologically active molecules that target specific enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties.
Mechanism of Action
The mechanism of action of (6-Amino-2-bromopyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
(6-Bromo-2-hydroxymethylpyridine): Similar structure but lacks the amino group.
(2-Amino-6-bromopyridin-3-yl)methanol: Similar structure but with the amino group at the 2nd position.
(6-Bromo-3-pyridinemethanol): Similar structure but lacks the amino group.
Uniqueness: (6-Amino-2-bromopyridin-3-yl)methanol is unique due to the specific positioning of the amino, bromine, and hydroxymethyl groups on the pyridine ring. This unique arrangement allows for specific interactions and reactivity that are not observed in its similar compounds.
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
(6-amino-2-bromopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7BrN2O/c7-6-4(3-10)1-2-5(8)9-6/h1-2,10H,3H2,(H2,8,9) |
InChI Key |
ARDOINBUQPFBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CO)Br)N |
Origin of Product |
United States |
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